2-Bromo-5-isobutyl-1,3,4-thiadiazole
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Overview
Description
2-Bromo-5-isobutyl-1,3,4-thiadiazole (BIBT) is an organic compound that is widely used in the scientific research community. It is a highly versatile compound that has a variety of applications in the fields of chemistry, biochemistry, and biotechnology. BIBT is a commonly used reagent in organic synthesis, and is also used in a variety of laboratory experiments. In recent years, BIBT has been studied for its potential uses in medical applications.
Scientific Research Applications
Antimicrobial Applications
The 1,3,4-thiadiazole scaffold, which includes compounds like “2-Bromo-5-isobutyl-1,3,4-thiadiazole”, is known for its antimicrobial properties. These compounds can be used in the development of new antimicrobial agents that are effective against a range of bacteria and fungi. This is particularly important in the face of increasing antibiotic resistance .
Anticancer Activity
Thiadiazole derivatives have been studied for their potential anticancer activities. The nature of substituents on the thiadiazole ring, such as the bromo and isobutyl groups in “2-Bromo-5-isobutyl-1,3,4-thiadiazole”, can influence their cytotoxic properties against cancer cells .
Antifungal Applications
Some 1,3,4-thiadiazole derivatives have shown good antifungal activities. This suggests that “2-Bromo-5-isobutyl-1,3,4-thiadiazole” could be explored for its efficacy in treating fungal infections .
Mechanism of Action
Target of Action
The primary targets of 2-Bromo-5-isobutyl-1,3,4-thiadiazole are currently unknown. This compound is a unique chemical that is provided to early discovery researchers for the purpose of studying its potential effects .
Mode of Action
It is known that the incorporation of bromine atoms can improve the electrical deficiency of bromobenzo-bis-thiadiazoles nearly without affecting aromaticity . This increases the reactivity of these compounds in aromatic nucleophilic substitution reactions .
Biochemical Pathways
It is suggested that the compound may be involved in electron delocalization in benzo [1,2- d :4,5- d ′]bis ([1,2,3]thiadiazole), its 4-bromo and 4,8-dibromo derivatives .
Pharmacokinetics
The compound is a solid at room temperature , which may influence its bioavailability and pharmacokinetic profile.
Result of Action
As a unique chemical provided to early discovery researchers, further studies are needed to elucidate its effects .
properties
IUPAC Name |
2-bromo-5-(2-methylpropyl)-1,3,4-thiadiazole |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H9BrN2S/c1-4(2)3-5-8-9-6(7)10-5/h4H,3H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AAEFMTYTUYIGHL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC1=NN=C(S1)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H9BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
221.12 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-5-isobutyl-1,3,4-thiadiazole |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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